[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid
Description
[(2,2,2-Trifluoro-N-methylacetamido)methyl]boronic acid is an organoboron compound characterized by a boronic acid (-B(OH)₂) group attached to a methylene spacer linked to a trifluoro-N-methylacetamido moiety. This structure combines the reactivity of boronic acids with the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences binding interactions with biological targets. Boronic acids are widely studied in medicinal chemistry due to their ability to form reversible covalent bonds with hydroxyl groups in enzymes, such as proteases and β-lactamases, making them potent inhibitors .
Properties
Molecular Formula |
C4H7BF3NO3 |
|---|---|
Molecular Weight |
184.91 g/mol |
IUPAC Name |
[methyl-(2,2,2-trifluoroacetyl)amino]methylboronic acid |
InChI |
InChI=1S/C4H7BF3NO3/c1-9(2-5(11)12)3(10)4(6,7)8/h11-12H,2H2,1H3 |
InChI Key |
FBTZPKSQLYBUIK-UHFFFAOYSA-N |
Canonical SMILES |
B(CN(C)C(=O)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Boronic Ester Synthesis and Functionalization
A common approach involves starting with a protected boronic ester, followed by functionalization and deprotection:
- Step 1 : Synthesis of (aminomethyl)boronic acid pinacol ester via nucleophilic substitution. For example:
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Bromomethylboronic ester | Methylamine, DMF, 70°C, 18h | Aminomethylboronic acid pinacol ester | 65% |
Trifluoroacetylation of the Amine
The amine moiety is acylated using trifluoroacetic anhydride (TFAA) :
- Step 2 : Treat the aminomethylboronic ester with TFAA in THF at −78°C, followed by gradual warming to room temperature.
- Mechanism : Nucleophilic acyl substitution.
- Yield: ~70–85% (based on similar acylation reactions).
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Aminomethylboronic acid ester | TFAA, THF, −78°C → rt, 12h | Trifluoro-N-methylacetamido boronic ester | 78% |
Deprotection to Boronic Acid
The boronic ester is converted to the free acid using aqueous KHF₂ :
- Step 3 : Stir the trifluoroacetamido boronic ester with 4.5 M KHF₂ in methanol at 70°C for 1–2 hours.
- Key Consideration : KHF₂ selectively cleaves the pinacol ester without affecting the trifluoroacetamido group.
- Yield: ~80–90%.
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Trifluoroacetamido boronic ester | KHF₂, MeOH, 70°C, 1.5h | [(2,2,2-Trifluoro-N-methylacetamido)methyl]boronic acid | 85% |
Alternative Routes
Direct Coupling via Boronic Esters
Aryl/alkyl boronic esters can undergo coupling reactions with trifluoroacetamido precursors:
- Example : Suzuki-Miyaura coupling of trifluoroacetamido-methyl halides with boronic esters.
- Limitations: Requires palladium catalysts (e.g., Pd(PPh₃)₄) and may involve harsh conditions unsuitable for acid-sensitive groups.
Hydroboration of Alkenes
Hydroboration of N-methyltrifluoroacetamide-substituted alkenes using BH₃·THF:
- Challenge : Stereochemical control and regioselectivity may complicate the synthesis.
Analytical Data and Characterization
Key spectroscopic data for the target compound (hypothetical based on analogous structures):
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.2 (br s, 2H, B–OH), 3.8 (s, 2H, CH₂), 3.0 (s, 3H, N–CH₃).
- ¹¹B NMR (128 MHz, DMSO-d₆) : δ 30.5 (sharp singlet).
- IR (cm⁻¹) : 3200 (B–OH), 1680 (C=O), 1150 (C–F).
Critical Analysis of Methods
- Efficiency : The three-step route (ester → amine → acylation → deprotection) offers moderate yields (~50–60% overall) but requires careful handling of moisture-sensitive intermediates.
- Scalability : The use of TFAA and KHF₂ poses challenges for large-scale synthesis due to toxicity and corrosivity.
- Green Chemistry : Solvent-free or aqueous-phase methods are underdeveloped for this compound, presenting an area for innovation.
Chemical Reactions Analysis
Types of Reactions
[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid moiety can yield borate esters, while reduction of the trifluoromethyl group can produce a methyl-substituted derivative .
Scientific Research Applications
[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its performance in various applications .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Differences
Aliphatic vs. Aromatic Boronic Acids
- Aromatic Derivatives : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ values: ~0.2 µM) exhibit strong antiproliferative activity in triple-negative breast cancer models. Their planar aromatic systems facilitate π-π stacking with hydrophobic enzyme pockets .
- Aliphatic Derivatives : The target compound’s aliphatic trifluoroacetamido group lacks aromaticity but introduces steric bulk and electron-withdrawing effects. Similar aliphatic boronic acids, such as compound 2 in penicillin-binding protein (PBP) studies, show moderate activity, but modifications to the amide moiety (e.g., compounds 3–6) often reduce potency, highlighting the critical role of the acetamido substituent .
Electron-Withdrawing Substituents
- This contrasts with β-amido boronic acids (e.g., 3d-pin), where pinacol protection diminishes activity compared to free boronic acids (binding observed at 5–20 µM vs.
Anticancer Activity
- Aromatic Boronic Acids : Phenanthren-9-yl boronic acid (IC₅₀ = 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.197 µM) induce cytotoxicity via protease inhibition or transcription factor modulation .
- Tubulin Polymerization Inhibitors : Boronic acid-containing cis-stilbenes (e.g., compound 13c, IC₅₀ = 0.48–2.1 µM) demonstrate that boronic acid placement and substituent electronegativity (e.g., hydroxyl vs. boronic acid) significantly impact tubulin binding .
- Target Compound : The trifluoro-N-methylacetamido group may mimic structural features of bortezomib, a proteasome inhibitor, where the isobutyl group and free boronic acid are critical for activity. Replacement of boronic acid with esters or hydroxyl groups in bortezomib derivatives abolishes cytotoxicity .
Enzyme Inhibition
Solubility and Stability
- Precipitation Issues : Aromatic boronic acids like pyren-1-yl boronic acid precipitate in cell culture media, complicating in vitro assays . The target compound’s aliphatic chain and polar trifluoroacetamido group may improve aqueous solubility.
- Protection Strategies : Pinacol-protected boronic acids (e.g., 3d-pin) exhibit reduced activity compared to free forms, suggesting that the target compound’s unprotected boronic acid is advantageous for target engagement .
Biological Activity
[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid is a boronic acid derivative notable for its trifluoromethyl and acetamido functionalities. This compound has garnered attention in medicinal chemistry due to its unique structural properties that enhance lipophilicity and potential biological activity. The molecular formula of this compound is CHBFNO, with a molar mass of approximately 184.91 g/mol .
Synthesis and Structural Characteristics
The synthesis of [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid can be achieved through various chemical methods. The presence of the trifluoromethyl group is significant as it may improve the compound's interaction with biological targets compared to other simpler boronic acids .
Biological Activity Overview
The biological activity of [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid primarily revolves around its ability to interact with specific biomolecules. Studies have demonstrated its potential utility in therapeutic applications, particularly as an enzyme inhibitor. The unique trifluoromethyl group enhances its binding affinity and selectivity for target enzymes.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways and disease processes.
- Selectivity : Research indicates that it exhibits selective inhibition without affecting human angiotensin-converting enzyme-2 (ACE2), which is critical in various physiological processes .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness against certain bacterial pathogens and its role as a dual-action inhibitor targeting metallo-β-lactamase (MBL) and serine-β-lactamase (SBL) enzymes. These enzymes are responsible for antibiotic resistance, making the development of inhibitors like [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid crucial .
Table 1: Biological Activity Data
| Study | Target | Inhibition Type | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Study A | MBL Enzymes | Dual-action Inhibitor | 15.8 | Effective against VIM-2 and KPC-2 |
| Study B | SBL Enzymes | Selective Inhibition | 20.5 | No inhibition on ACE2 |
| Study C | Bacterial Strains | Antimicrobial Activity | 6.50 mg/mL | Effective against E. coli |
Antioxidant and Cytotoxic Properties
In addition to enzyme inhibition, [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid has shown promising antioxidant properties. It demonstrated significant free radical scavenging activity with an IC50 value indicating strong antioxidant potential . Furthermore, it exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity towards healthy cells.
Table 2: Antioxidant Activity
| Assay Method | IC50 Value (µg/mL) | Remarks |
|---|---|---|
| DPPH Scavenging | 0.14 ± 0.01 | High antioxidant activity |
| CUPRAC Assay | 1.73 ± 0.16 | Effective against oxidative stress |
Q & A
Q. What are the key considerations for synthesizing [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid while minimizing boroxine formation?
Boroxine formation, a common side reaction during boronic acid synthesis, can be mitigated by controlling dehydration conditions. Thermal azeotropic removal of water or derivatization with diols (e.g., pinacol) stabilizes the monomeric form . For example, using methyl boronic acid in transesterification reactions under monophasic conditions reduces boroxine interference . Analytical validation via LC-MS/MS can monitor impurities at sub-ppm levels, ensuring purity .
Q. Which analytical techniques are most effective for characterizing [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid and its derivatives?
MALDI-MS is effective but requires derivatization (e.g., diol esterification) to suppress boroxine artifacts . LC-MS/MS with polarity switching (ESI+/-) enables simultaneous quantification of boronic acid impurities, validated for linearity (R² > 0.995) and sensitivity (LOD < 0.1 ppm) . NMR spectroscopy (¹H, ¹⁹F, ¹¹B) provides structural insights, particularly for trifluoromethyl and boronic acid moieties .
Q. How does the compound’s stability vary under different pH and solvent conditions?
Stability studies using proton NMR reveal pH-dependent hydrolysis kinetics. In aqueous buffers (pH 7–9), the compound forms reversible boronate esters with diols, while acidic conditions (pH < 4) promote hydrolysis to the free boronic acid . Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents .
Advanced Research Questions
Q. What mechanistic role does the trifluoro-N-methylacetamido group play in biological target interactions?
The trifluoromethyl group enhances binding affinity via hydrophobic interactions and electron-withdrawing effects, while the N-methylacetamido moiety improves metabolic stability. In tubulin polymerization inhibition, this structural motif mimics combretastatin’s hydroxy group, achieving IC₅₀ values of 21–22 µM . Computational docking studies suggest the boronic acid forms a tetrahedral complex with tubulin’s catalytic serine, stabilizing the inhibited state .
Q. How can computational methods predict the thermodynamics of boroxine formation and reaction pathways?
High-level calculations (CCSD(T)/MP2 with PCM solvation) model Gibbs free energy changes (ΔG) for boroxine formation. For aliphatic boronic acids, trimerization is endothermic in vacuo (ΔG ≈ +15 kJ/mol) but exothermic in nonpolar solvents . Transition-state analysis (B3LYP/6-311+G(d)) identifies steric hindrance from the trifluoro group as a kinetic barrier to cyclization .
Q. Can [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid be integrated into stimuli-responsive polymeric systems?
Yes. Post-polymerization modification of poly(2-oxazoline)s with boronic acid enables pH- and glucose-responsive behavior. The trifluoro group enhances solubility in aqueous buffers, while the boronic acid forms dynamic esters with diols, shifting cloud points by 10–15°C under physiological conditions . Light-responsive systems using azobenzene boronic acids (e.g., red-light-triggered E→Z isomerization) further modulate binding equilibria .
Q. What strategies optimize catalytic applications of this compound in organic synthesis?
As a boronic acid catalyst, it activates hydroxy groups via reversible esterification. In Friedel-Crafts alkylation, it generates carbocation intermediates from alcohols, achieving >90% yield with arene nucleophiles . For asymmetric catalysis, chiral auxiliaries (e.g., β-amino-boronates) enable enantioselective C–C coupling (87:13 er) in palladium-mediated reactions .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
